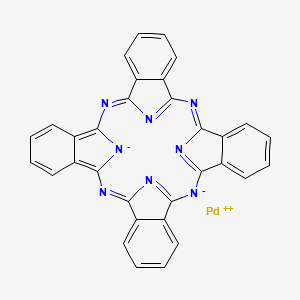
Einecs 244-110-9
Vue d'ensemble
Description
Einecs 244-110-9, also known as 2,4,6-trinitrotoluene, is a chemical compound widely recognized for its use in explosives. It is a yellow, odorless solid that is highly explosive and has been used extensively in military and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 2,4,6-trinitrotoluene is synthesized through a nitration process involving toluene. The nitration process typically occurs in three stages:
Mononitration: Toluene reacts with nitric acid in the presence of sulfuric acid to form mononitrotoluene.
Dinitration: Mononitrotoluene undergoes further nitration to form dinitrotoluene.
Trinitration: Dinitrotoluene is nitrated once more to produce 2,4,6-trinitrotoluene.
Industrial Production Methods: The industrial production of 2,4,6-trinitrotoluene involves the continuous nitration of toluene using mixed acid (a combination of nitric acid and sulfuric acid). The process is carefully controlled to ensure the safety and purity of the final product.
Types of Reactions:
Oxidation: 2,4,6-trinitrotoluene can undergo oxidation reactions, leading to the formation of various oxidation products.
Reduction: Reduction of 2,4,6-trinitrotoluene can yield aminodinitrotoluenes and other reduced products.
Substitution: The nitro groups in 2,4,6-trinitrotoluene can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as iron and hydrochloric acid are often used.
Substitution: Substitution reactions may involve reagents like sodium hydroxide or other nucleophiles.
Major Products Formed:
Oxidation: Various oxidation products, depending on the conditions.
Reduction: Aminodinitrotoluenes and other reduced derivatives.
Substitution: Substituted nitrotoluenes with different functional groups.
Applications De Recherche Scientifique
2,4,6-trinitrotoluene has several scientific research applications:
Chemistry: It is used as a standard explosive in various chemical studies and experiments.
Biology: Research on the environmental impact of 2,4,6-trinitrotoluene and its degradation products.
Medicine: Studies on the toxicological effects of 2,4,6-trinitrotoluene exposure.
Industry: Used in the development of new explosives and propellants.
Mécanisme D'action
The explosive nature of 2,4,6-trinitrotoluene is due to its ability to rapidly decompose and release a large amount of energy. The decomposition involves the breaking of nitrogen-oxygen bonds, leading to the formation of nitrogen gas, carbon dioxide, and water. This rapid release of gases results in a powerful explosion.
Comparaison Avec Des Composés Similaires
2,4-dinitrotoluene: Less explosive than 2,4,6-trinitrotoluene but still used in explosive formulations.
2,6-dinitrotoluene: Similar to 2,4-dinitrotoluene with slightly different properties.
Tetryl: Another explosive compound with different stability and sensitivity characteristics.
Uniqueness: 2,4,6-trinitrotoluene is unique due to its balance of stability and explosive power, making it a preferred choice in military and industrial applications.
Propriétés
Numéro CAS |
20909-39-1 |
|---|---|
Formule moléculaire |
C32H16N8Pd |
Poids moléculaire |
618.9 g/mol |
Nom IUPAC |
2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13,15,17,19(39),20,22,24,26,28,30(37),31,33,35-nonadecaene;palladium(2+) |
InChI |
InChI=1S/C32H16N8.Pd/c1-2-10-18-17(9-1)25-33-26(18)38-28-21-13-5-6-14-22(21)30(35-28)40-32-24-16-8-7-15-23(24)31(36-32)39-29-20-12-4-3-11-19(20)27(34-29)37-25;/h1-16H;/q-2;+2 |
Clé InChI |
MCTALTNNXRUUBZ-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C3=NC2=NC4=C5C=CC=CC5=C([N-]4)N=C6C7=CC=CC=C7C(=N6)N=C8C9=CC=CC=C9C(=N8)[N-]3.[Pd+2] |
SMILES canonique |
C1=CC=C2C(=C1)C3=NC4=NC(=NC5=C6C=CC=CC6=C([N-]5)N=C7C8=CC=CC=C8C(=N7)N=C2[N-]3)C9=CC=CC=C94.[Pd+2] |
Key on ui other cas no. |
20909-39-1 |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














